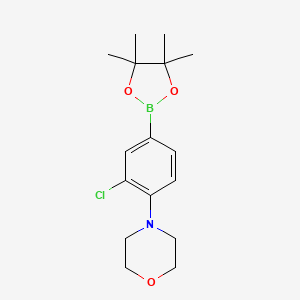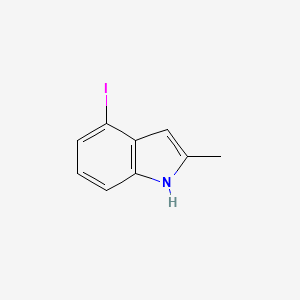![molecular formula C6H12O2 B580808 [(3R)-3-Méthyloxolan-3-yl]méthanol CAS No. 1268492-90-5](/img/structure/B580808.png)
[(3R)-3-Méthyloxolan-3-yl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-Methyloxolan-3-yl]methanol is an organic compound with the molecular formula C₆H₁₂O₂. It is also known by its IUPAC name, [(3R)-3-methyltetrahydro-3-furanyl]methanol . This compound is characterized by a tetrahydrofuran ring substituted with a methyl group and a hydroxymethyl group at the 3-position. It is a chiral molecule, meaning it has a non-superimposable mirror image.
Applications De Recherche Scientifique
[(3R)-3-Methyloxolan-3-yl]methanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Methyloxolan-3-yl]methanol typically involves the reduction of the corresponding oxirane or epoxide precursor. One common method is the catalytic hydrogenation of (3R)-3-methyloxirane in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the ring-opening of (3R)-3-methyloxirane with a nucleophile like methanol, followed by reduction.
Industrial Production Methods
Industrial production of [(3R)-3-Methyloxolan-3-yl]methanol may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-3-Methyloxolan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic medium.
Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: [(3R)-3-Methyloxolan-3-yl]methanal (aldehyde) or [(3R)-3-Methyloxolan-3-yl]methanoic acid (carboxylic acid).
Reduction: [(3R)-3-Methyloxolan-3-yl]methane.
Substitution: [(3R)-3-Methyloxolan-3-yl]chloride and other substituted derivatives.
Mécanisme D'action
The mechanism of action of [(3R)-3-Methyloxolan-3-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural rigidity, affecting the overall conformation and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
[(3R)-3-Methyloxolan-3-yl]methanol can be compared with other similar compounds such as:
[(3S)-3-Methyloxolan-3-yl]methanol: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
[(3R)-3-Hydroxytetrahydrofuran]: Lacks the methyl group at the 3-position.
[(3R)-3-Methyltetrahydrofuran]: Lacks the hydroxymethyl group at the 3-position.
The uniqueness of [(3R)-3-Methyloxolan-3-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[(3R)-3-methyloxolan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268492-90-5 |
Source


|
| Record name | [(3R)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)











